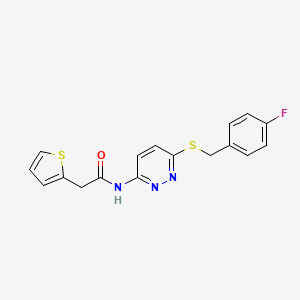

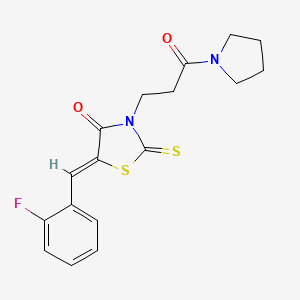

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

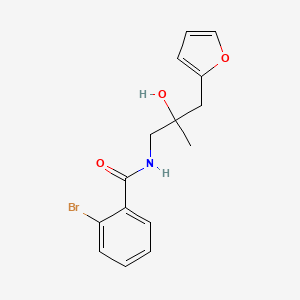

The compound N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that is not directly described in the provided papers. However, the papers do discuss related heterocyclic compounds with potential biological activities. For instance, paper details the synthesis of various heterocyclic derivatives from a cyanoacetamide precursor, which shows the relevance of such structures in medicinal chemistry. Paper describes the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides, indicating the interest in acetamide derivatives as potential therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from heterocyclic precursors. In paper , the synthesis begins with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to yield a key cyanoacetamide precursor. This precursor is then used to create a variety of heterocyclic derivatives, including those with thiophene and pyridine rings, through regioselective attacks and cyclization. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions.

Molecular Structure Analysis

While the exact molecular structure of this compound is not discussed, the papers provide insight into the structural features of similar compounds. The presence of heterocyclic rings such as thiophene and pyridine is common, and these structures are known to contribute to the biological activity of the compounds. The acetamide group is another recurring feature that is important for the activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions lead to a variety of products with different heterocyclic systems, showcasing the versatility of the cyanoacetamido moiety in the precursor as a reactive site for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the abstracts. However, the antitumor activities of the compounds synthesized in paper were evaluated, and most compounds showed high inhibitory effects on human cancer cell lines, indicating their potential as therapeutic agents. The study in paper focused on the antiallergic properties of N-(pyridin-4-yl)-(indol-3-yl)acetamides, with one compound being significantly more potent than a known antiallergic drug in an assay.

科学的研究の応用

Anticancer Activity

Research into fluoro substituted compounds has shown promising results in the fight against cancer. For example, derivatives of 6-Fluorobenzo[b]pyran have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancer, demonstrating significant anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, studies on thiazolyl N-benzyl-substituted acetamide derivatives have unveiled Src kinase inhibitory and anticancer activities, showcasing the compound's potential in targeting specific cancer pathways (Fallah-Tafti et al., 2011).

Antitumor Evaluation

The synthesis of various heterocyclic derivatives using a specific cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide precursor has opened new avenues for antitumor evaluations. Many of these compounds have shown high inhibitory effects in vitro against several human tumor cell lines, highlighting the importance of structural diversity for medicinal chemistry (Shams et al., 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds similar to N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide have been studied for their potential in dye-sensitized solar cells (DSSCs). The investigation of vibrational spectra, electronic properties, and photochemical modeling of these compounds reveals their capability as photosensitizers, showing good light harvesting efficiency and free energy of electron injection, which could be utilized in photovoltaic cells. Additionally, molecular docking studies indicate the binding interactions of these compounds with biological targets, such as Cyclooxygenase 1 (COX1), suggesting a method to explore their therapeutic potential (Mary et al., 2020).

特性

IUPAC Name |

N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c18-13-5-3-12(4-6-13)11-24-17-8-7-15(20-21-17)19-16(22)10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZUMDANJPWIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

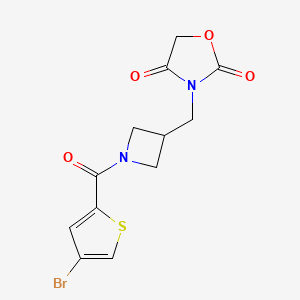

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)

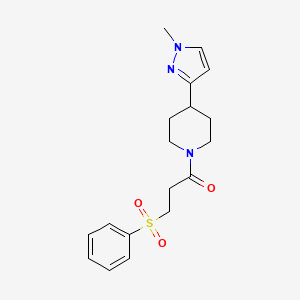

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)

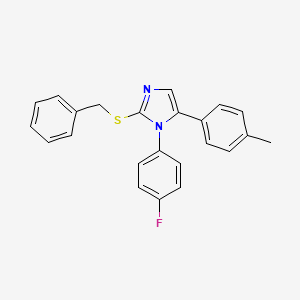

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)